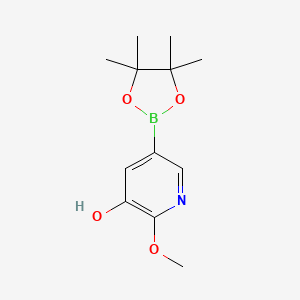

3-Hydroxy-2-methoxypyridine-5-boronic acid pinacol ester

Übersicht

Beschreibung

“2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol” is an organic compound that contains borate and sulfonamide groups . It is a type of organoboron compound that is commonly used as an organic boron reagent in organic synthesis .

Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .Molecular Structure Analysis

The molecular formula of this compound is C12H19BN2O3 . Its average mass is 250.102 Da and its monoisotopic mass is 250.148880 Da . The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Chemical Reactions Analysis

This compound plays a key role in various transformation processes due to its high stability, low toxicity, and high reactivity . It is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It is also used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis

The compound has a density of 0.9642 g/mL at 25 °C . Its boiling point is 120°C at 228mm and its refractive index is 1.4096 .Wissenschaftliche Forschungsanwendungen

Crystal Structure and DFT Study

- Application in Structural Analysis : This compound serves as a boric acid ester intermediate with a benzene ring. Its structure was confirmed by various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) was used for molecular structure calculations, which align with X-ray diffraction findings. This showcases its use in molecular structure analysis and validation (Huang et al., 2021).

Synthesis of Isotope-labeled Compounds

- Role in Isotope-labeled Compound Synthesis : The compound played a crucial role in synthesizing isotopically labeled HSP90 inhibitors. This illustrates its significance in the synthesis of labeled compounds for pharmacological studies (Plesescu et al., 2014).

Molecular Electrostatic Potential Analysis

- Utility in Physicochemical Property Investigation : Utilized in the study of molecular electrostatic potential and frontier molecular orbitals. This highlights its application in revealing physicochemical properties of compounds through DFT analysis (Huang et al., 2021).

Cytoprotection against Oxidative Stress

- Application in Cytoprotection Research : A derivative of this compound was investigated for its hydrolytic stability and reaction with hydrogen peroxide. It was found effective in protecting cells under oxidative stress, showing its potential in biomedical research (Wang & Franz, 2018).

Synthesis of Novel Compounds

- Use in Novel Compound Synthesis : This chemical is instrumental in synthesizing new compounds. It's utilized in reactions under Chan-Lam-Evans conditions, highlighting its role in developing new pharmacologically active molecules (Abd El Kader et al., 2012).

Vibrational Properties Studies

- Investigation of Vibrational Properties : The compound is key in studying vibrational properties, as demonstrated in a study involving spectroscopy and X-ray diffraction. This emphasizes its role in understanding the vibrational behavior of molecular structures (Wu et al., 2021).

Wirkmechanismus

Target of Action

It’s known that this compound is a type of organoboron compound . Organoboron compounds are often used as versatile reagents in synthetic organic chemistry, such as in the Suzuki reaction .

Mode of Action

Organoboron compounds are generally known for their ability to form carbon-carbon (c-c) bonds, oxidize, and reduce reactions . They play a key role in various organic synthesis reactions .

Biochemical Pathways

Organoboron compounds like this one are often used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . They can also be used in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Pharmacokinetics

The physical properties such as its molecular weight (23509 g/mol) and its form (solid) are known . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

As an organoboron compound, it is known to play a crucial role in various organic synthesis reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s known that this compound is a colorless liquid and is relatively stable at room temperature .

Safety and Hazards

This compound is moisture sensitive and should be stored away from oxidizing agents . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . Ignition sources should be kept away . During handling and use, it should be avoided from contact with oxygen or strong oxidizers to prevent fire or explosion . Appropriate protective measures such as wearing gloves, eyeshields, and protective clothing should be taken during operation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-11(2)12(3,4)18-13(17-11)8-6-9(15)10(16-5)14-7-8/h6-7,15H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRFPZFFVMJMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine](/img/structure/B3248302.png)